

Z-Cha-OH CAS number 25341-42-8 information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Z-Cha-OH
Cat. No.:	B554416

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An In-depth Technical Guide to **Z-Cha-OH** (CAS: 25341-42-8): Properties, Synthesis, and Applications in Peptide Chemistry and Drug Discovery

Introduction

(S)-2-(((Benzyl)carbonyl)amino)-3-cyclohexylpropanoic acid), commonly abbreviated as **Z-Cha-OH**, is a non-proteinogenic amino acid derivative of significant interest to the scientific community, particularly those in the fields of peptide chemistry, medicinal chemistry, and drug development.^[1] As an N-terminally protected form of L-Cyclohexylalanine (Cha), this compound serves as a crucial building block for the synthesis of custom peptides and peptidomimetics.^[2] The defining features of **Z-Cha-OH** are its benzylcarbonyl (Z or Cbz) protecting group, which facilitates controlled peptide bond formation, and its cyclohexyl side chain, which imparts unique structural and physicochemical properties to the resulting molecules.

This guide provides a comprehensive technical overview of **Z-Cha-OH**, covering its core properties, synthesis, and key applications. It is intended to serve as a resource for researchers and drug development professionals seeking to leverage this versatile reagent in their work.

Physicochemical Properties and Structural Analysis

Z-Cha-OH is characterized by a unique combination of a standard amino acid backbone, a bulky, lipophilic side chain, and a UV-active protecting group. These features dictate its solubility, reactivity, and utility in synthetic applications.

Structural Features:

- L-Cyclohexylalanine (Cha) Core: The core structure is based on L-alanine, where a methyl group is replaced by a cyclohexylmethyl group. This non-polar, bulky side chain is often used as a bioisostere for phenylalanine or leucine, but with increased lipophilicity and metabolic stability due to the saturated carbocyclic ring.
- Benzyloxycarbonyl (Z/Cbz) Group: The amine is protected by a benzyloxycarbonyl group. This group is stable to the basic and mildly acidic conditions often used in peptide synthesis but can be cleanly removed via catalytic hydrogenation, providing an orthogonal deprotection strategy to acid-labile groups like Boc (tert-butoxycarbonyl). The aromatic ring also allows for easy visualization by UV spectroscopy during chromatographic purification.

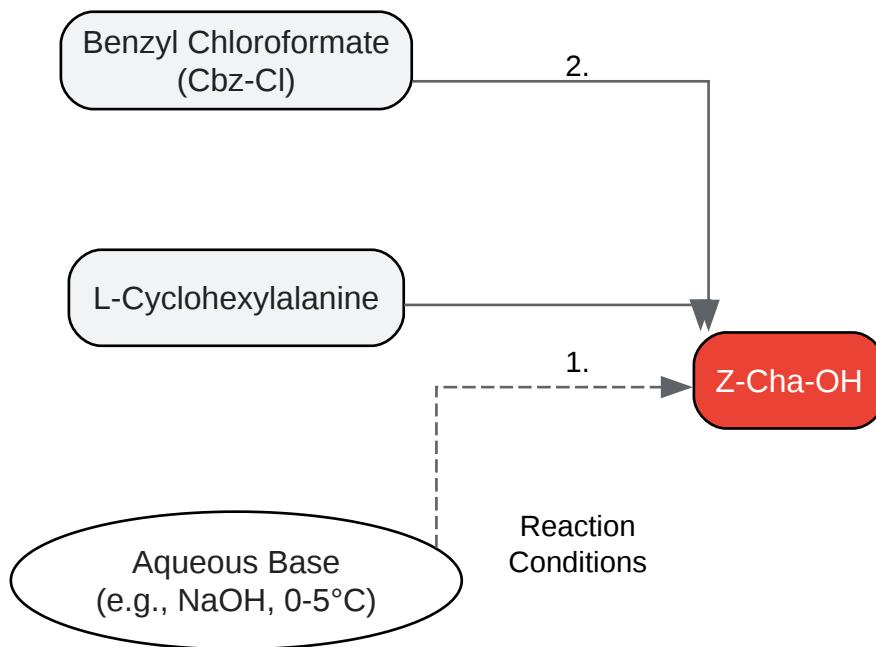
Key Properties Summary:

Property	Value	Reference(s)
CAS Number	25341-42-8	[1][3][4][5][6]
Molecular Formula	C17H23NO4	[1][3][4][5][7]
Molecular Weight	305.37 g/mol	[1][3][5][7]
Synonyms	Z-L-Cyclohexylalanine, Cbz-L-Cyclohexylalanine, (S)-N-(Benzylloxycarbonyl)cyclohexylalanine	[4][8]
Appearance	White to off-white solid/powder	[7]
Purity	Commercially available at ≥95% or higher	[9]
Storage Conditions	2-8°C, Refrigerator	[1][10]

Synthesis and Purification

The standard synthesis of **Z-Cha-OH** is achieved through the N-protection of the parent amino acid, L-Cyclohexylalanine. This is typically accomplished via a Schotten-Baumann reaction, where the nucleophilic amino group reacts with benzyl chloroformate under basic conditions.

Causality of Experimental Choices: The reaction is performed in an aqueous alkaline medium (e.g., with sodium hydroxide or sodium carbonate) to deprotonate the amino group, thereby increasing its nucleophilicity, while simultaneously neutralizing the HCl byproduct generated during the reaction. The temperature is often kept low (0-5°C) to control the exothermicity of the reaction and minimize side reactions, such as the hydrolysis of the benzyl chloroformate reagent.[11]



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Figure 1: General synthesis pathway for Z-Cha-OH.

Detailed Synthesis Protocol

- **Dissolution:** Dissolve L-Cyclohexylalanine in a 1M aqueous solution of sodium hydroxide at 0-5°C with vigorous stirring.
- **Reagent Addition:** While maintaining the temperature and pH (typically between 9-10), add benzyl chloroformate (Cbz-Cl) dropwise. The pH can be maintained by the concurrent addition of 2M NaOH solution.
- **Reaction:** Allow the mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours.

- **Workup:** Once the reaction is complete (monitored by TLC), wash the reaction mixture with a non-polar solvent like diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.
- **Acidification:** Cool the aqueous layer in an ice bath and carefully acidify with cold 1M HCl to a pH of ~2. The product, **Z-Cha-OH**, will precipitate as a white solid.
- **Isolation & Purification:** Collect the solid product by vacuum filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product with high purity.
- **Validation:** Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Core Applications in Research and Development

Z-Cha-OH is a valuable reagent primarily used as a building block in the synthesis of peptides and peptidomimetics for therapeutic and research purposes.[\[2\]](#)

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, **Z-Cha-OH** is used to introduce the cyclohexylalanine residue into a growing peptide chain. The Z-group serves as a robust N-terminal protecting group.

Expertise in Application: The choice of **Z-Cha-OH** over other protected forms (like Fmoc-Cha-OH) is often dictated by the overall synthetic strategy. The Z-group's stability to piperidine (used for Fmoc removal) and trifluoroacetic acid (used for Boc removal and final cleavage) makes it an excellent choice for protecting a specific amine throughout a synthesis, which can then be selectively removed at a later stage via hydrogenation. This is particularly useful in the synthesis of branched or cyclic peptides.

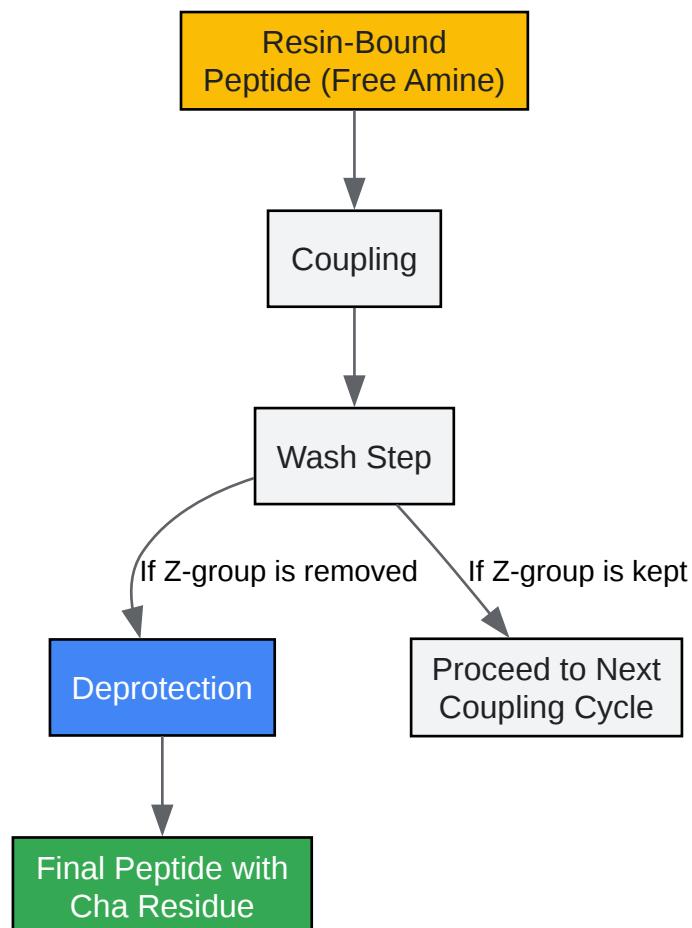
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Figure 2: Workflow for incorporating **Z-Cha-OH** in SPPS.

Experimental Protocol: Coupling of Z-Cha-OH in SPPS

This protocol assumes a standard manual SPPS setup with a resin-bound peptide containing a free N-terminal amine.

- Resin Swelling: Swell the peptide-resin in an appropriate solvent like N,N-Dimethylformamide (DMF).
- Activation Solution: In a separate vessel, dissolve **Z-Cha-OH** (2-4 equivalents relative to the resin loading) in DMF. Add a coupling agent like HATU (2-4 eq.) and a base such as DIPEA (4-8 eq.). Allow this activation mixture to pre-activate for 5-10 minutes.

- Coupling Reaction: Add the activated **Z-Cha-OH** solution to the swelled resin. Agitate the mixture at room temperature for 1-4 hours.
- Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless) indicates the successful coupling and consumption of all free amines.
- Washing: Once the reaction is complete, drain the reaction vessel and thoroughly wash the resin with DMF, followed by Dichloromethane (DCM), to remove excess reagents and byproducts. The resin is now ready for the next step in the synthesis.

Role in Drug Discovery

The incorporation of the cyclohexylalanine (Cha) moiety can significantly modulate the pharmacological profile of a peptide or small molecule.

- Increased Lipophilicity: The cyclohexyl group increases the hydrophobicity of a molecule, which can enhance its ability to cross cell membranes and potentially improve oral bioavailability.
- Enhanced Metabolic Stability: The saturated aliphatic ring of Cha is resistant to enzymatic degradation compared to aromatic side chains like that of phenylalanine, leading to a longer in-vivo half-life for the drug candidate.
- Structural Mimicry: Cha can act as a conformational constraint or a mimic of phenylalanine, allowing researchers to probe receptor-ligand interactions and optimize binding affinity.

Safety, Handling, and Storage

While specific toxicity data for **Z-Cha-OH** is not extensively documented, it should be handled with the standard precautions used for laboratory chemicals. Data from similar compounds can be used to infer a general safety profile.[\[12\]](#)

Storage and Stability: **Z-Cha-OH** is stable when stored under recommended conditions.[\[12\]](#) It should be kept in a tightly sealed container in a refrigerator (2-8°C) to prevent degradation.

Safety and Handling Guidelines:

Aspect	Guideline	Reference(s)
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.	[12]
Ventilation	Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.	[12]
Inhalation	May be harmful if inhaled and may cause respiratory tract irritation. Move to fresh air if exposure occurs.	[12]
Skin/Eye Contact	May cause skin or eye irritation. In case of contact, wash skin with soap and water; flush eyes with plenty of water.	[12] [13] [14]
Incompatibilities	Avoid contact with strong oxidizing agents and strong acids.	[12]
Disposal	Dispose of waste in accordance with federal, state, and local environmental control regulations.	[12]

Conclusion

Z-Cha-OH (CAS 25341-42-8) is a highly valuable and versatile protected amino acid for synthetic chemistry. Its unique combination of a bulky, lipophilic cyclohexyl side chain and the orthogonally-removable Z-protecting group provides chemists and drug developers with a powerful tool for constructing complex peptides and peptidomimetics. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in advancing research and the development of novel therapeutics.

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- To cite this document: BenchChem. [Z-Cha-OH CAS number 25341-42-8 information]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554416#z-cha-oh-cas-number-25341-42-8-information>

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